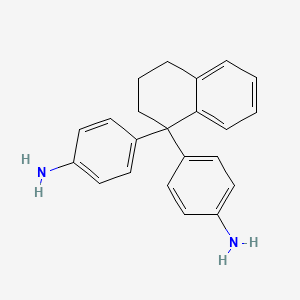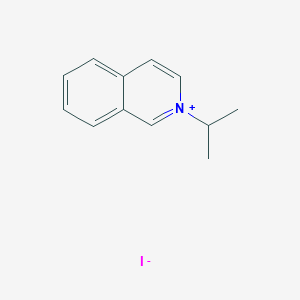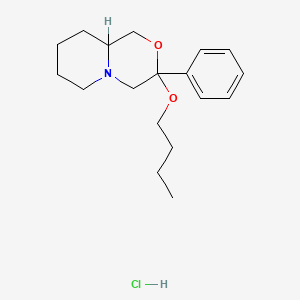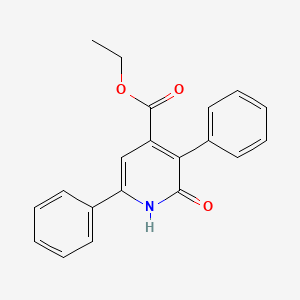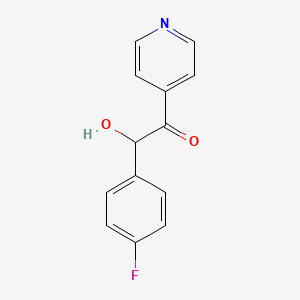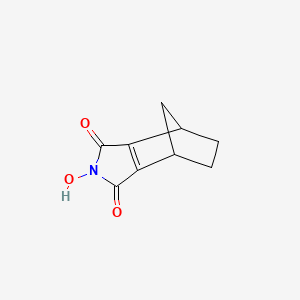![molecular formula C8H7CuO2 B14293989 Copper, [4-(methoxycarbonyl)phenyl]- CAS No. 115591-51-0](/img/structure/B14293989.png)
Copper, [4-(methoxycarbonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, [4-(methoxycarbonyl)phenyl]- is an organocopper compound with the molecular formula C8H7CuO2. It is a derivative of phenylcopper, where the phenyl group is substituted with a methoxycarbonyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper, [4-(methoxycarbonyl)phenyl]- can be synthesized through various methods, including the reaction of copper(I) salts with 4-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Copper, [4-(methoxycarbonyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) species under appropriate conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various substituted phenylcopper derivatives.
Applications De Recherche Scientifique
Copper, [4-(methoxycarbonyl)phenyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst in various organic transformations, including oxidation and reduction reactions.
Mécanisme D'action
The mechanism of action of copper, [4-(methoxycarbonyl)phenyl]- involves its ability to participate in electron transfer processes. The copper center can undergo oxidation and reduction, facilitating various chemical reactions. The methoxycarbonyl group can also participate in coordination with other molecules, enhancing the compound’s reactivity and selectivity in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylcopper: Lacks the methoxycarbonyl group, making it less reactive in certain reactions.
4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a copper center, used in different types of coupling reactions.
Uniqueness
Copper, [4-(methoxycarbonyl)phenyl]- is unique due to the presence of both the copper center and the methoxycarbonyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and catalysis .
Propriétés
Numéro CAS |
115591-51-0 |
|---|---|
Formule moléculaire |
C8H7CuO2 |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
copper(1+);methyl benzoate |
InChI |
InChI=1S/C8H7O2.Cu/c1-10-8(9)7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |
Clé InChI |
BNUYAGPYANWUDX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=[C-]C=C1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



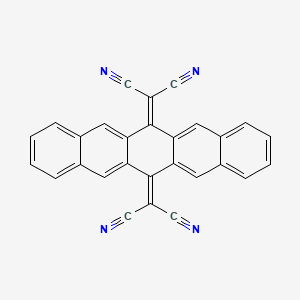
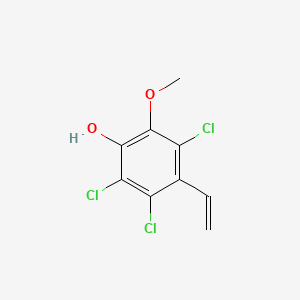
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

